molecular formula C12H16N2O2 B13386600 (1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine

(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B13386600
M. Wt: 220.27 g/mol
InChI Key: BMAOZKKBIFTWKP-RYUDHWBXSA-N
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Description

(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound featuring two furan rings and two methyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with a chiral diamine precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Furanones

    Reduction: Tetrahydrofuran derivatives

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The furan rings can participate in π-π interactions, while the diamine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(furan-2-yl)cyclopropan-1-amine
  • (1R,2R)-2-(furan-2-yl)cyclopropylmethanamine

Uniqueness

(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific combination of chiral centers and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its dual furan rings and diamine structure make it particularly versatile for various applications in synthesis and research.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(1R,2R)-1,2-bis(furan-2-yl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C12H16N2O2/c1-13-11(9-5-3-7-15-9)12(14-2)10-6-4-8-16-10/h3-8,11-14H,1-2H3/t11-,12-/m0/s1

InChI Key

BMAOZKKBIFTWKP-RYUDHWBXSA-N

Isomeric SMILES

CN[C@@H](C1=CC=CO1)[C@H](C2=CC=CO2)NC

Canonical SMILES

CNC(C1=CC=CO1)C(C2=CC=CO2)NC

Origin of Product

United States

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